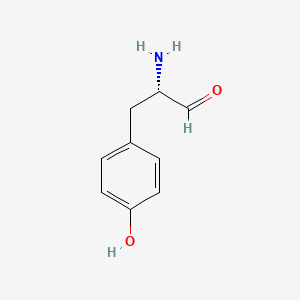

Tyrosinal

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxyphenyl)propanal |

InChI |

InChI=1S/C9H11NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,6,8,12H,5,10H2/t8-/m0/s1 |

Clé InChI |

DXGAIOIQACHYRK-QMMMGPOBSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C=O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C=O)N)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Tyrosinal

Total Synthesis Approaches for Tyrosinal

Total synthesis of tyrosinal typically involves the conversion of a protected tyrosine precursor into the corresponding aldehyde. This often requires selective reduction of a carboxylic acid derivative or oxidation of an alcohol.

The primary precursor for the chemical synthesis of tyrosinal is the amino acid L-tyrosine or its protected derivatives. Strategic bond formation in tyrosinal synthesis focuses on creating the aldehyde functionality while preserving the stereochemistry at the α-carbon and managing the reactivity of other functional groups (amine and phenol). Common strategies involve the reduction of activated carboxylic acid derivatives of protected tyrosine or the oxidation of protected tyrosinol (the alcohol derived from tyrosine).

One approach involves the reduction of protected tyrosine esters or amides. For instance, the reduction of N-Boc, O-silyl protected D-tyrosine methyl ester using diisobutylaluminum hydride (DIBAL-H) has been reported to yield the corresponding tyrosinal derivative nih.gov. This strategy involves the selective reduction of the ester group to the aldehyde.

Another strategy utilizes the oxidation of protected tyrosinol. In solid-phase peptide synthesis, a method for preparing C-terminal tyrosine peptide aldehydes involved the oxidation of a protected tyrosinol intermediate immobilized on a solid support nih.gov. This highlights the use of tyrosinol as a direct precursor to the aldehyde oxidation state.

The reaction conditions for tyrosinal synthesis are carefully controlled to favor the desired transformation and minimize side reactions such as over-reduction or racemization.

For the reduction of protected tyrosine esters, reducing agents like DIBAL-H are employed, typically at low temperatures (e.g., -78 °C) in inert solvents such as tetrahydrofuran (B95107) (THF) nih.govresearchgate.net. The low temperature helps to prevent over-reduction of the aldehyde to the alcohol.

In the case of oxidation of protected tyrosinol, various oxidizing agents can be used. One reported method for solid-phase synthesis of peptide aldehydes utilized sulfur trioxide-pyridine for the oxidation step nih.gov. The efficiency and reliability of this oxidation were noted to improve with the incorporation of a PEG-spacer between the linker and the solid support nih.gov.

Catalysis plays a crucial role in achieving selective transformations. While specific catalysts solely for tyrosinal synthesis are not extensively detailed in the provided results, the synthesis of α-amino aldehydes in general can involve various catalytic methods. For example, some methods for preparing α-amino aldehydes from α-amino acids have utilized electrochemical oxidation catalyzed by triphenylphosphine (B44618) jst.go.jp. The choice of catalyst and conditions is paramount for controlling selectivity and yield.

Achieving high chemo-, regio-, and stereoselectivity is critical in the synthesis of tyrosinal, especially when starting from multi-functionalized tyrosine precursors.

Chemoselectivity: This refers to the preferential reaction at one functional group over others. In tyrosinal synthesis from protected tyrosine derivatives, chemoselectivity is essential for selectively reducing the carboxylic acid derivative to the aldehyde without affecting the protected amine or phenolic hydroxyl groups. The choice of reducing agent (e.g., DIBAL-H for ester reduction) and reaction conditions is key to achieving this.

Regioselectivity: This concerns the preference for reaction at a specific site within a molecule. In the context of tyrosinal synthesis from tyrosine, regioselectivity is less of a primary concern as the aldehyde is formed at a defined position relative to the existing stereocenter and phenolic group. However, in the synthesis of tyrosine derivatives, regioselective modifications of the phenolic hydroxyl group or amine can be important steps before conversion to tyrosinal academie-sciences.fruni-mainz.de.

Stereoselectivity: This relates to the formation of one stereoisomer over others. Preserving the stereochemistry at the α-carbon (the carbon bearing the amine and aldehyde groups) is paramount when synthesizing L-tyrosinal from L-tyrosine. Methods involving the reduction of protected amino acid derivatives or oxidation of protected amino alcohols generally proceed with retention of configuration at the α-carbon, provided that conditions that could induce racemization (e.g., basic conditions for aldehydes with α-hydrogens) are avoided or minimized jst.go.jp. The instability of α-amino aldehydes can lead to racemization, particularly during purification jst.go.jp.

While detailed information on large-scale, optimized synthetic routes specifically for tyrosinal production is not extensively available in the provided results, the strategies developed for the synthesis of α-amino aldehydes and peptide aldehydes offer insights into potential approaches for scalability.

Methods employing stable protected tyrosine derivatives as starting materials and utilizing efficient, high-yielding transformations are generally more amenable to scaling up. The use of solid-phase synthesis for peptide aldehydes containing tyrosine suggests that solid-phase techniques could potentially be adapted for the synthesis of protected tyrosinal on a larger scale, especially if the tyrosinal is intended for subsequent use in peptide synthesis nih.gov.

Optimization of reaction conditions, including solvent choice, temperature, reaction time, and reagent stoichiometry, is crucial for maximizing yield and purity and minimizing the formation of byproducts, which is essential for scalable production. The reported use of specific conditions to achieve excellent yields of tyrosinal in the biomimetic synthesis of pyrazine (B50134) alkaloids highlights the importance of optimization expasy.org.

However, the inherent instability of α-amino aldehydes remains a challenge for large-scale isolation and purification, and strategies such as in situ generation or immediate use in subsequent reactions are often employed in synthetic sequences involving these compounds.

Biosynthetic Pathways and Enzymatic Production of Tyrosinal

Information on the direct biosynthetic pathway leading to tyrosinal is limited. However, an enzyme capable of catalyzing the interconversion of L-tyrosine and L-tyrosinal has been identified.

Based on the identified enzyme L-tyrosine reductase (EC 1.2.1.101), L-tyrosine is a direct precursor in the enzymatic reaction that can produce L-tyrosinal expasy.orgqmul.ac.ukgenome.jpkegg.jpmimedb.org. The enzyme catalyzes the reaction:

L-tyrosinal + NADP⁺ + AMP + diphosphate (B83284) <=> L-tyrosine + NADPH + H⁺ + ATP expasy.orgqmul.ac.ukgenome.jpkegg.jp

This reaction, as described for the enzyme from Aspergillus flavus, proceeds in the backward direction to produce L-tyrosine from L-tyrosinal researchgate.netexpasy.orgqmul.ac.ukgenome.jpmimedb.org. This implies that the forward reaction, the reduction of L-tyrosine to L-tyrosinal, is the relevant step for tyrosinal biosynthesis catalyzed by this enzyme.

The mechanism of this enzymatic conversion involves the activation of L-tyrosine to an adenylate form, followed by transfer to a peptidyl-carrier protein (PCP) domain, and subsequent reduction to the aldehyde by a reductase domain within the enzyme expasy.orgqmul.ac.ukgenome.jp. This indicates that activated L-tyrosine bound to the enzyme's PCP domain serves as an intermediate precursor immediately prior to the reduction step that yields tyrosinal.

While tyrosine itself is biosynthesized through known pathways (shikimate pathway in plants and microorganisms, or from phenylalanine in mammals) nih.govkegg.jpresearchgate.netgoogle.comrsc.orglibretexts.orgnih.gov, the specific triggers or biological contexts in which L-tyrosine reductase functions to produce tyrosinal are not extensively detailed in the provided information. However, the enzyme's existence confirms a potential enzymatic route for tyrosinal formation from tyrosine.

Data Table: Enzymatic Conversion related to Tyrosinal

| Enzyme Name | EC Number | Organism | Reaction | Direction Relevant to Tyrosinal Production |

| L-tyrosine reductase | 1.2.1.101 | Aspergillus flavus | L-tyrosinal + NADP⁺ + AMP + PPi <=> L-tyrosine + NADPH + H⁺ + ATP | L-tyrosine to L-tyrosinal |

Note: The reaction direction shown is the one that produces L-tyrosinal.

Detailed Research Findings: L-tyrosine reductase (EC 1.2.1.101)

Research on L-tyrosine reductase from Aspergillus flavus indicates that this enzyme is specific for L-tyrosine. expasy.orgqmul.ac.ukgenome.jp It is a multi-domain enzyme containing an adenylation domain, a peptidyl-carrier protein (PCP) domain, and a reductase domain. expasy.orgqmul.ac.ukgenome.jp The enzyme requires activation by the attachment of a phosphopantetheinyl group. expasy.orgqmul.ac.ukgenome.jp The proposed mechanism involves the enzyme activating its substrate (L-tyrosine) to an adenylate form, followed by a transfer to the PCP domain. expasy.orgqmul.ac.ukgenome.jp The resulting thioester intermediate is then transferred to the reductase domain, where it is reduced to the aldehyde, L-tyrosinal. expasy.orgqmul.ac.ukgenome.jp This detailed enzymatic mechanism provides a clear picture of how tyrosinal can be biosynthesized from L-tyrosine through a specific enzymatic reduction process.

Characterization of Enzymatic Machinery for Tyrosinal Biosynthesis

The enzymatic machinery directly responsible for the biosynthesis of Tyrosinal from a precursor like L-tyrosine involves L-tyrosine reductases (EC 1.2.1.101). Enzymes characterized from organisms such as the ascomycete fungus Aspergillus flavus are known to catalyze the reduction of L-tyrosine's α-carboxyl group to yield L-tyrosine aldehyde (Tyrosinal) nih.gov, fishersci.co.uk. This reaction utilizes L-tyrosine, NADP+, AMP, and diphosphate as substrates to produce L-tyrosinal, NADPH, H+, and ATP fishersci.co.uk, nih.gov. These enzymes typically contain multiple domains, including an adenylation domain, a peptidyl-carrier protein (PCP) domain, and a reductase domain fishersci.co.uk, nih.gov. The process involves the activation of the carboxylic acid substrate to an acyl-AMP intermediate, followed by transfer to the PCP domain and subsequent reduction to the aldehyde by the reductase domain using NADPH fishersci.co.uk, nih.gov, metabolomicsworkbench.org.

While L-tyrosine is a precursor to various compounds through different enzymatic pathways guidetopharmacology.org, the direct enzymatic pathway yielding Tyrosinal as a primary product appears specifically linked to these L-tyrosine reductases.

Metabolic Engineering Strategies for Tyrosinal Production

Metabolic engineering efforts described in the search results primarily focus on enhancing the microbial production of L-tyrosine wikipedia.org, nih.gov, fishersci.ca, nih.gov, nih.gov. These strategies involve modifying microbial strains, such as Escherichia coli and Corynebacterium glutamicum, to increase carbon flux towards L-tyrosine biosynthesis by overexpressing key enzymes in the shikimate pathway, eliminating competing pathways, and optimizing fermentation conditions wikipedia.org, nih.gov, fishersci.ca, nih.gov, nih.gov. Examples include the overexpression of aroG and tryA genes, modification of transport systems, and the introduction of phosphoketolase pathways wikipedia.org, nih.gov.

However, detailed metabolic engineering strategies specifically aimed at Tyrosinal production are not prominently featured in the provided information. Given that L-tyrosine reductases convert L-tyrosine to Tyrosinal, metabolic engineering for Tyrosinal production would likely involve engineering strains for high L-tyrosine production coupled with the expression and optimization of L-tyrosine reductase activity.

Biocatalytic Approaches for Tyrosinal Synthesis and Modification

Biocatalysis offers an environmentally friendly alternative to chemical synthesis for the production and modification of various compounds, including amino acid derivatives guidetopharmacology.org, guidetoimmunopharmacology.org, metabolomicsworkbench.org. As mentioned earlier, L-tyrosine reductases serve as biocatalysts for the synthesis of Tyrosinal from L-tyrosine nih.gov, fishersci.co.uk, metabolomicsworkbench.org. This enzymatic reduction of the carboxyl group represents a specific biocatalytic approach for Tyrosinal synthesis.

Beyond its synthesis, biocatalytic approaches could potentially be explored for the modification of Tyrosinal. While the search results highlight the biocatalytic derivatization of L-tyrosine, such as prenylation catalyzed by enzymes like 4-dimethylallyltryptophan synthase metabolomicsworkbench.org, specific enzymatic reactions for the modification of the aldehyde group or other parts of the Tyrosinal molecule are not detailed. However, the broader field of biocatalysis for the synthesis and modification of polymers and other organic molecules suggests potential avenues for future research into Tyrosinal modification guidetoimmunopharmacology.org, metabolomicsworkbench.org. The stability and activity of biocatalysts under various conditions are crucial considerations for developing efficient biocatalytic processes sdsc.edu.

Structure-Activity Relationship (SAR) Studies via Tyrosinal Analog Design

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity guidetopharmacology.org, guidetopharmacology.org. While SAR studies are commonly performed for drug discovery and development uni-freiburg.de, specific detailed SAR studies focused solely on the Tyrosinal scaffold are not extensively described in the provided search results.

Rational Design of Tyrosinal Derivatives and Analogs

Rational design of chemical derivatives and analogs involves using structural and mechanistic information to guide the synthesis of compounds with desired properties uni-freiburg.de. In the context of Tyrosinal, rational design of analogs could be informed by its role as an aldehyde and its structural similarity to L-tyrosine. Given its potential as a building block in peptide synthesis or as a component of enzyme inhibitors, rational design could focus on modifying the aldehyde group, the amino group, the phenolic hydroxyl group, or the phenyl ring to alter properties such as reactivity, stability, binding affinity to target enzymes or receptors, or pharmacokinetic profiles. The design of tyrosine-based PPAR agonists by modifying the tyrosine scaffold provides an example of how a related amino acid structure can be rationally modified to yield compounds with specific biological activities fishersci.ca.

Synthetic Strategies for Tyrosinal Analog Libraries

The synthesis of analog libraries is a common strategy in drug discovery and SAR studies to explore the chemical space around a core scaffold wikipedia.org. For Tyrosinal, synthetic strategies for generating analog libraries would likely involve methods for introducing variations at the different functional groups or the aromatic ring. This could include:

Modification of the aldehyde group (e.g., reduction to alcohol, oxidation to carboxylic acid, formation of imines or oximes).

Modification of the amino group (e.g., acylation, alkylation, or incorporation into peptide bonds).

Modification of the phenolic hydroxyl group (e.g., etherification or esterification).

Electrophilic aromatic substitution or other reactions on the phenyl ring to introduce different substituents.

The synthesis of peptide and peptidomimetic libraries, sometimes utilizing modified amino acid building blocks, highlights the synthetic methodologies that could be adapted for generating libraries of Tyrosinal-containing compounds or analogs mcw.edu, nih.gov, wikipedia.org. Solid-phase synthesis techniques, commonly used for peptide and small molecule library generation, could potentially be applied wikipedia.org.

Systematic Structural Modifications of the Tyrosinal Scaffold

Systematic structural modifications of the Tyrosinal scaffold would involve targeted changes to each part of the molecule to understand its contribution to activity or other properties. This could include:

Varying the length or branching of the alkyl chain between the α-carbon and the phenyl ring.

Introducing substituents at different positions on the phenyl ring (ortho, meta, or para) with varying electronic and steric properties.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Modifying the stereochemistry at the α-carbon.

While detailed studies specifically on the Tyrosinal scaffold are not provided, systematic structural modifications of related scaffolds, such as tyrosine or other amino acid derivatives, have been successfully employed to develop compounds with improved activity and selectivity fishersci.ca, uni.lu, guidetopharmacology.org, metabolomicsworkbench.org. These studies often involve the synthesis of a series of analogs with planned variations and subsequent evaluation of their biological activity to establish SARs.

Combinatorial Chemistry Approaches for Tyrosinal Derivative Discovery

Combinatorial approaches often involve the systematic variation of substituents on a core scaffold. For tyrosinal, this could involve modifying the amino group, the aldehyde group, or the phenolic hydroxyl group, as well as introducing different linkers or side chains. The resulting libraries of tyrosinal derivatives can then be screened for various biological activities or material properties. The synthesis of unnatural amino acids, including tyrosine derivatives, often involves chemical synthesis routes that can be adapted for combinatorial approaches google.com.

Functionalization and Conjugation of Tyrosinal

Functionalization and conjugation involve chemically modifying tyrosinal to attach other molecules, thereby imparting new properties or enabling its use in specific applications. The reactive functional groups on tyrosinal – the aldehyde, amino, and phenolic hydroxyl – provide multiple sites for such modifications.

Functionalization can involve adding functionalities that fine-tune properties like stability or pharmacokinetics, while conjugation typically involves attaching molecules with specific bioactivity or function nih.gov. Tyrosine residues, due to their phenolic side chain, are amenable to various chemical modifications, including oxidation to ortho-quinones, which can then react with nucleophiles nih.gov. This type of reactivity could potentially be leveraged for tyrosinal functionalization and conjugation. Metal-free functionalization strategies for tyrosine residues in peptides have also been explored, leading to transformations like conversion to amino phenylalanine derivatives rsc.org.

Molecular probes are essential tools for studying biological processes. Tyrosinal and its derivatives can be developed into probes by conjugating them with reporter molecules (e.g., fluorophores, isotopes) or reactive groups that interact with specific biological targets.

Research on tyrosine-based probes demonstrates their utility. For instance, fluorinated tyrosines have been investigated as spectroscopic probes to study local protein environments, showing sensitivity to hydrogen bonding strength nih.gov. L-tyrosine derived fluorescent molecular probes have been developed as sensors for halides and as reversible chromogenic pH indicators rsc.org. These examples highlight the potential for designing tyrosinal-based probes by leveraging its structural features and incorporating suitable signaling or reactive moieties.

The conjugation of tyrosinal derivatives to targeting ligands or delivery vehicles can facilitate their directed transport to specific cells or tissues, particularly in in vitro and cell model studies. This is a key area in the development of targeted therapies and diagnostics.

While direct examples of tyrosinal conjugates for targeted delivery are less documented, research on tyrosine-based delivery systems provides a strong indication of the potential. For example, L-tyrosine-based enzyme-responsive amphiphilic poly(ester-urethane) nanoparticles have been developed as drug delivery vehicles for cancer cells in vitro nih.gov, researchgate.net. These nanoparticles demonstrated efficient encapsulation of anticancer drugs and enzyme-responsive release within the intracellular environment nih.gov, researchgate.net. Another study explored L-tyrosine polyphosphate nanoparticles decorated with folic acid for targeted delivery to cervical cancer cells (HeLa) under simulated physiological flow, showing enhanced attachment compared to non-targeted nanoparticles nih.gov. These studies, although using tyrosine-based polymers or nanoparticles, illustrate the principles and potential of using tyrosine-derived structures, including potentially tyrosinal conjugates, for targeted delivery in cellular models.

Immobilization and surface functionalization techniques involving tyrosinal can be used to create functional materials, biosensors, or surfaces with specific properties. This involves attaching tyrosinal or its derivatives to solid supports.

General methods for immobilizing molecules on surfaces include physical adsorption and covalent immobilization mdpi.com, researchgate.net. Covalent binding, often achieved through self-assembling monolayers (SAMs) and functional linkers, provides greater stability mdpi.com, researchgate.net. The functional groups of the molecule being immobilized and the functionalized surface determine the effectiveness of the attachment mdpi.com.

While specific examples of tyrosinal immobilization are not widely detailed, the immobilization of tyrosine-containing molecules and enzymes like tyrosinase provides relevant insights. Tyrosinase, an enzyme that acts on tyrosine, has been immobilized on various supports, including electrodes and nanoparticles, using techniques like cross-linking, entrapment, and covalent bonding nih.gov, frontiersin.org, nih.gov. Functionalized nanoparticles, such as silica-coated superparamagnetic nanoparticles, have been used for enzyme immobilization nih.gov. Gold nanoparticles have been functionalized using thiol-ene click chemistry, a metal-free bio-orthogonal route, for surface bioconjugation biomedres.us. These techniques, utilizing the reactivity of functional groups present in tyrosine or related structures, can be adapted for the immobilization and surface functionalization of tyrosinal.

Molecular Mechanisms of Action of Tyrosinal

Target Identification and Validation for Tyrosinal Activity

Target identification aims to pinpoint the specific biological molecules with which a compound interacts to exert its effects. Validation confirms that these interactions are functionally relevant to the observed biological activity.

One identified experimental target of Tyrosinal is cytoplasmic Tyrosine--tRNA ligase (TyrRS), also known as tyrosyl-tRNA synthetase. drugbank.comdrugbank.com This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule. drugbank.comontosight.aiuniprot.org

Proteomic Profiling of Tyrosinal-Interacting Proteins

While proteomic profiling is a powerful technique for identifying protein interactions on a large scale mdpi.commdpi.combiorxiv.org, specific studies detailing the proteomic profiling of proteins interacting directly with Tyrosinal were not found in the conducted search. General proteomic approaches can involve methods like global protein abundance profiling and activity-based protein profiling to study protein function and ligand binding capacity. stanford.edu

Transcriptomic Analysis of Gene Expression Modulation by Tyrosinal

Transcriptomic analysis examines changes in gene expression levels in response to a compound. Although transcriptomic analysis has been applied in studies related to tyrosine metabolism nih.govnih.govplos.org and in contexts where L-Tyrosinal was mentioned biorxiv.org, specific research detailing the modulation of global gene expression profiles directly induced by Tyrosinal exposure was not identified in the search results.

Metabolomic Signatures Induced by Tyrosinal Exposure

Metabolomics involves the comprehensive study of metabolites within a biological system and can reveal metabolic changes induced by chemical exposure. While Tyrosinal is listed in metabolomics databases metabolomicsworkbench.org and metabolomic studies have investigated changes in tyrosine levels and related pathways researchgate.netmdpi.comnih.govnih.govmdpi.comed.ac.uk, specific metabolomic signatures directly induced by exposure to Tyrosinal were not detailed in the search results.

Affinity-Based Chemoproteomics for Tyrosinal Target Elucidation

Affinity-based chemoproteomics is a strategy used to identify protein targets of small molecules by employing probes that bind to the compound's interacting proteins. researchgate.netfrontiersin.org This technique, often coupled with mass spectrometry, allows for the identification and validation of target molecules. stanford.edudrug-dev.comescholarship.org However, specific applications of affinity-based chemoproteomics for the elucidation of Tyrosinal targets were not found in the search results.

Molecular Recognition and Binding Dynamics of Tyrosinal

The interaction of a small molecule with its target protein involves specific molecular recognition and dynamic binding events.

As an experimental target of cytoplasmic Tyrosine--tRNA ligase drugbank.comdrugbank.com, Tyrosinal is recognized by this enzyme. Tyrosine--tRNA ligase catalyzes the two-step process of attaching tyrosine to tRNA(Tyr), involving the activation of tyrosine by ATP and subsequent transfer to the tRNA. drugbank.comuniprot.org The binding of molecules to TyrRS is crucial for its function. ontosight.ainih.gov

Tyrosinal-Protein Binding Kinetics and Thermodynamics

Studies of binding kinetics and thermodynamics provide detailed information about the rate and affinity of molecular interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to measure these parameters. libretexts.orgbmglabtech.comrsc.org While these methods are fundamental to understanding protein-ligand interactions, specific data on the binding kinetics and thermodynamics of Tyrosinal with its identified target, cytoplasmic Tyrosine--tRNA ligase, or any other protein, were not available in the search results.

Structural Biology of Tyrosinal-Receptor/Enzyme Complexes (e.g., X-ray crystallography, Cryo-EM, NMR)

Allosteric Modulation by Tyrosinal

The capacity of Tyrosinal to act as an allosteric modulator of proteins, binding to a site distinct from the active site to influence protein function, is not described in the consulted literature. Allosteric modulation is a known mechanism for various compounds interacting with enzymes and receptors, including some involved in tyrosine signaling pathways researchgate.netnih.govnih.gov, but this mechanism has not been specifically attributed to Tyrosinal.

Ligand-Induced Conformational Changes Evoked by Tyrosinal

Research detailing specific conformational changes induced in target proteins or enzymes upon binding of Tyrosinal is not widely reported. Ligand-induced conformational changes are a fundamental aspect of molecular recognition and signal transduction nih.govbiorxiv.orgbiorxiv.orgelifesciences.orgnih.gov, but direct evidence of such effects elicited by Tyrosinal was not found in the search results.

Enzymatic Modulation by Tyrosinal

While direct enzymatic modulation by Tyrosinal itself is not extensively characterized, related compounds containing the tyrosinal moiety have demonstrated enzyme inhibitory activity.

Enzymatic Modulation by Tyrosinal

Tyrosinal as a Substrate or Inhibitor of Specific Enzymes

Tyrosinal has been suggested as a potential product resulting from the action of certain enzymes on L-tyrosine nih.gov. However, its role as a substrate for other enzymes or as a direct inhibitor has not been widely established. One study involving molecular docking predicted that Tyrosinal did not dock to the active site of SARS-CoV-2 3CLpro, unlike other tyrosine-containing compounds mdpi.com.

Notably, Tyrosinal is a constituent of larger peptide molecules that exhibit enzyme inhibitory activity. For instance, Tyrostatin, a proteinase inhibitor with the structure N-isovaleryl-tyrosyl-leucyl-tyrosinal, has been shown to inhibit certain carboxyl proteinases and cysteine proteinases like papain tandfonline.com. Additionally, Tyrostatin has been reported to inhibit the chymotrypsin-like (ChT-L) and trypsin-like (T-L) activities of the 20S proteasome rsc.org.

Kinetic Characterization of Tyrosinal-Enzyme Interactions

Direct kinetic characterization of Tyrosinal's interaction with enzymes is limited. However, kinetic data are available for compounds containing the tyrosinal structure. Tyrostatin, which incorporates a tyrosinal C-terminus, acts as a competitive inhibitor of the 20S proteasome. rsc.org

The kinetic parameters for Tyrostatin's inhibition of 20S proteasome activities are summarized in the table below:

| Enzyme Activity Inhibited | Inhibitor | Inhibition Type | IC50 (μM) |

| 20S Proteasome (ChT-L) | Tyrostatin | Competitive | 0.20 |

| 20S Proteasome (T-L) | Tyrostatin | Competitive | 2.9 |

These data pertain to Tyrostatin, highlighting the potential inhibitory influence of a molecule containing the tyrosinal moiety on enzyme activity.

Mechanism-Based Inactivation by Tyrosinal

There is no information available in the searched literature describing Tyrosinal as a mechanism-based inactivator of enzymes. Mechanism-based inactivation, also known as suicide inhibition, involves a compound being processed by an enzyme to form a reactive intermediate that then irreversibly inactivates the enzyme evotec.comspringernature.commdpi.com. This specific mechanism has not been associated with Tyrosinal.

Activation of Enzyme Systems by Tyrosinal

Research indicates that Tyrosinal can function as a substrate or product in enzymatic reactions. A notable example is the enzyme L-tyrosine reductase (EC 1.2.1.101), identified in the ascomycete fungus Aspergillus flavus. uni.luexpasy.orgmetabolomicsworkbench.org This enzyme catalyzes the conversion of L-tyrosinal to L-tyrosine, utilizing NADP+, AMP, and diphosphate (B83284), and producing NADPH, H+, and ATP. uni.luexpasy.orgmetabolomicsworkbench.org The mechanism involves several steps within the enzyme, including activation of the substrate to an adenylate form, transfer to a peptidyl-carrier protein (PCP) domain, and subsequent reduction to the aldehyde within the reductase domain. uni.luexpasy.orgmetabolomicsworkbench.org

While Tyrosinal is a participant in this enzymatic reaction, the available research primarily describes it as a substrate being converted, rather than an activator of the enzyme system itself.

Other studies have noted Tyrosinal or its derivatives in the context of enzyme inhibition. For instance, phenylalanyl-L-tyrosinal has been identified as an inhibitor of cathepsin L. genome.jp However, this involves a modified form of Tyrosinal as part of a dipeptide aldehyde.

Signaling Pathway Modulation by Tyrosinal

Specific research detailing the direct modulation of major cellular signaling pathways, such as kinase cascades, G-protein Coupled Receptor (GPCR) signaling, or nuclear receptor pathways, directly by the compound Tyrosinal is not extensively documented in the currently available scientific literature. While tyrosine and tyrosine kinases are well-established components of numerous signaling networks, information specifically on Tyrosinal's role in directly influencing these cascades is limited.

Tyrosinal's Influence on Kinase Cascades

Based on the available research, there is no specific information detailing how Tyrosinal directly influences kinase cascades. Extensive research exists on the role of tyrosine kinases in phosphorylating tyrosine residues within proteins, thereby regulating various cellular functions and signal transduction pathways like the MAPK and PI3K pathways. qmul.ac.ukkegg.jpnih.govfishersci.ca However, this research focuses on the activity of tyrosine kinases on tyrosine, not the direct modulation of these cascades by Tyrosinal.

Regulation of G-protein Coupled Receptor (GPCR) Signaling by Tyrosinal

Specific studies demonstrating the direct regulation of GPCR signaling by Tyrosinal were not found in the surveyed literature. GPCRs are a large family of receptors involved in transducing extracellular signals through the activation of heterotrimeric G proteins and downstream effectors. While crosstalk between GPCRs and receptor tyrosine kinases is a known phenomenon, the direct involvement of Tyrosinal in modulating GPCR activity has not been specifically identified in the provided search results.

Modulation of Nuclear Receptor Pathways by Tyrosinal

Research specifically detailing the modulation of nuclear receptor pathways directly by Tyrosinal is not available in the provided information. Nuclear receptors are ligand-activated transcription factors that regulate gene expression. While receptor tyrosine kinases have been shown to influence nuclear signaling, the direct role of Tyrosinal in this process has not been described.

Crosstalk Between Signaling Networks Affected by Tyrosinal

Information specifically on how Tyrosinal mediates or affects crosstalk between different signaling networks is not detailed in the available research. While the concept of crosstalk between pathways like RTK and GPCR signaling is established, Tyrosinal's specific contribution to these interactions has not been elucidated.

Biological Impact of Tyrosinal in Preclinical and Model Systems

Cellular Response to Tyrosinal Exposure

Limited direct research is available on the comprehensive cellular responses to Tyrosinal exposure. However, studies on related aldehydes and the precursor L-tyrosine provide some context for potential areas of impact.

Tyrosinal's Effects on Cell Proliferation and Apoptosis in Cell Lines

There is a lack of specific studies investigating the direct effects of Tyrosinal on cell proliferation and apoptosis in various cell lines. Research on other aldehydes, such as 2'-hydroxycinnamaldehyde, has shown the ability to inhibit proliferation and induce apoptosis in cancer cells. For instance, 2'-hydroxycinnamaldehyde was found to inhibit STAT3 phosphorylation, leading to a downregulation of genes involved in cell cycle progression and anti-apoptosis, ultimately causing cell cycle arrest and apoptosis. It is plausible that Tyrosinal, as an aldehyde, could exhibit similar activities, but this remains to be experimentally verified.

Modulation of Cellular Differentiation Pathways by Tyrosinal

The role of Tyrosinal in modulating cellular differentiation pathways is not documented in the scientific literature. The parent amino acid, L-tyrosine, is a precursor to molecules that are critical in differentiation processes. For example, the synthesis of dopamine (B1211576) from tyrosine is a key step in the differentiation of dopaminergic neurons. However, it is unknown if Tyrosinal itself plays a direct role in these or other differentiation pathways.

Impact of Tyrosinal on Cellular Stress Response Mechanisms

The impact of Tyrosinal on cellular stress response mechanisms is an area that requires investigation. L-tyrosine has been studied for its potential to mitigate the effects of physical and psychological stress by acting as a precursor to catecholamine neurotransmitters, which are depleted during stress. It is hypothesized that Tyrosinal, as a related metabolite, might also have a role in cellular stress responses, potentially through different mechanisms than its amino acid precursor, but specific data is currently unavailable.

Autophagy and Mitophagy Modulation by Tyrosinal

There is no direct evidence to suggest that Tyrosinal modulates autophagy or mitophagy. Autophagy is a cellular process for degrading and recycling cellular components, and mitophagy is the specific autophagic elimination of mitochondria. Studies have shown that deficiencies in L-tyrosine can induce autophagy. Whether Tyrosinal has a similar or opposing effect is not known. The lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), another aldehyde, has been shown to modulate autophagy, activating it at lower concentrations and inhibiting it at higher concentrations in primary neurons. This suggests that aldehydes can interact with autophagic pathways, but the specific role of Tyrosinal is yet to be determined.

Immunomodulatory Activities of Tyrosinal (in vitro, immune cell models)

Modulation of Cytokine and Chemokine Production by Tyrosinal

There is no specific information available in the current scientific literature regarding the modulation of cytokine and chemokine production by Tyrosinal in preclinical or model systems.

Tyrosinal's Influence on Inflammatory Responses in Cellular Models

Detailed research findings on the direct influence of Tyrosinal on inflammatory responses in cellular models are not available in the reviewed scientific literature.

Neurobiological Effects of Tyrosinal (in vitro, neuronal cell models, invertebrate models)

Specific studies on the neurobiological effects of Tyrosinal are not present in the available literature.

Tyrosinal's Impact on Neuronal Viability and Neurogenesis

There is no available data from in vitro studies, neuronal cell models, or invertebrate models that specifically investigates the impact of Tyrosinal on neuronal viability or the process of neurogenesis.

Modulation of Neurotransmitter Systems by Tyrosinal

The scientific literature does not currently contain studies detailing the modulation of neurotransmitter systems by Tyrosinal.

Synaptic Plasticity and Neuronal Excitability Influenced by Tyrosinal

There is a lack of research on the influence of Tyrosinal on synaptic plasticity and neuronal excitability in preclinical models.

Antimicrobial and Antiviral Properties of Tyrosinal (Mechanistic Studies)

Mechanistic studies elucidating the antimicrobial and antiviral properties of Tyrosinal are not found in the current body of scientific research.

Developmental and Physiological Effects in Model Organisms (e.g., C. elegans, Drosophila, Zebrafish)

Tyrosinal's Role in Organogenesis and Tissue HomeostasisThe scientific literature does not contain information on the role of Tyrosinal in the formation of specific organs or the maintenance of tissue homeostasis in the specified model organisms. Research on related pathways, such as the inhibition of tyrosine hydroxylase in Drosophila, indicates that disruption of tyrosine metabolism can retard organogenesis, but these findings are not specific to Tyrosinal.nih.govresearcher.lifedocumentsdelivered.com

Due to the absence of specific data for Tyrosinal, a table of mentioned compounds cannot be generated as requested.

Metabolic Regulation and Energy Homeostasis by Tyrosinal in Model Systems

In model systems, the amino acid L-tyrosine, a precursor to tyrosinal, has been shown to influence the enzymes critical for energy metabolism. Studies in young rats have demonstrated that L-tyrosine can alter the activity of key enzymes involved in the citrate (B86180) cycle and the mitochondrial respiratory chain, suggesting a direct impact on cellular energy production. nih.govnih.gov The homeostatic control of energy balance is a complex process involving both central and peripheral actions, regulated by signaling molecules and their receptors, such as receptor tyrosine kinases (RTKs). frontiersin.orgnih.gov

In in vitro experiments using brain and liver tissues from young Wistar rats, L-tyrosine was found to inhibit the activity of citrate synthase in the posterior cortex. nih.gov Conversely, it increased the activity of succinate (B1194679) dehydrogenase in the posterior cortex, hippocampus, striatum, and liver. nih.gov The effects on the mitochondrial respiratory chain were also region-specific, with complex I activity inhibited in the hippocampus, complex II inhibited in the hippocampus, cortex, and liver, and complex IV activity decreased in the posterior cortex. nih.gov

In vivo studies involving acute administration of L-tyrosine to infant and young rats revealed significant alterations in brain energy metabolism. nih.govnih.gov In infant rats, L-tyrosine administration inhibited citrate synthase activity in the striatum and increased the activities of malate (B86768) dehydrogenase and succinate dehydrogenase in the hippocampus. nih.gov Furthermore, it inhibited the activities of complex I and complex II in the striatum while increasing the activity of complex II-III in the hippocampus. nih.gov In young rats, acute administration inhibited malate dehydrogenase, citrate synthase, and complexes II, II-III, and IV in the posterior cortex and liver. nih.gov These findings suggest that fluctuations in tyrosine levels can lead to impairment in energy metabolism, potentially mediated by oxidative stress. nih.gov

| Enzyme/Complex | Model System | Tissue/Brain Region | Effect of L-Tyrosine Administration | Reference |

|---|---|---|---|---|

| Citrate Synthase | Young Rats (in vitro) | Posterior Cortex | Inhibited | nih.gov |

| Citrate Synthase | Infant Rats (in vivo) | Striatum | Inhibited | nih.gov |

| Succinate Dehydrogenase | Young Rats (in vitro) | Posterior Cortex, Hippocampus, Striatum, Liver | Increased | nih.gov |

| Succinate Dehydrogenase | Infant Rats (in vivo) | Hippocampus | Increased | nih.gov |

| Malate Dehydrogenase | Infant Rats (in vivo) | Hippocampus | Increased | nih.gov |

| Mitochondrial Complex I | Young Rats (in vitro) | Hippocampus | Inhibited | nih.gov |

| Mitochondrial Complex I | Infant Rats (in vivo) | Striatum | Inhibited | nih.gov |

| Mitochondrial Complex II | Young Rats (in vitro) | Hippocampus, Cortex, Liver | Inhibited | nih.gov |

| Mitochondrial Complex II | Infant Rats (in vivo) | Striatum | Inhibited | nih.gov |

| Mitochondrial Complex II-III | Infant Rats (in vivo) | Hippocampus | Increased | nih.gov |

| Mitochondrial Complex IV | Young Rats (in vitro) | Posterior Cortex | Decreased | nih.gov |

Tyrosinal's Impact on Longevity and Aging Pathways in Model Organisms

Research in various model organisms, including the fruit fly Drosophila melanogaster and the roundworm Caenorhabditis elegans, has identified the tyrosine degradation pathway as a significant regulator of longevity. harvard.eduplos.org These studies provide a framework for understanding the genetic and metabolic factors that influence lifespan. ubc.ca

In Drosophila, studies have shown that downregulating the enzymes involved in the tyrosine degradation pathway can significantly extend lifespan. harvard.eduelifesciences.org When the expression of Tyrosine Aminotransferase (TAT), the first enzyme in this pathway, was reduced in adult flies using RNA interference (RNAi), it resulted in a notable increase in mean lifespan, ranging from 15% to 18%. elifesciences.orgnih.gov This effect was observed with both whole-body and neuron-specific downregulation of the enzyme. harvard.eduelifesciences.org The lifespan extension is associated with an increase in the levels of tyrosine and tyrosine-derived neuromediators like dopamine and octopamine. elifesciences.org Interestingly, feeding wild-type flies with supplementary tyrosine also increased their lifespan, reinforcing the idea that higher tyrosine levels or altered flux through its metabolic pathways can be beneficial for longevity. harvard.edu However, other research has found that a low-tyrosine diet can also extend the lives of female fruit flies, indicating that the impact of dietary tyrosine on longevity is context-dependent. riken.jp

Similar findings have been observed in C. elegans. Mutations that impair the activity of tyrosine aminotransferase lead to elevated tyrosine levels and increased longevity. plos.org This suggests a conserved mechanism across different species where modulation of tyrosine metabolism influences aging pathways. plos.org

The molecular mechanisms connecting tyrosine metabolism to aging are linked to key longevity pathways, including sirtuins. nih.govnih.gov Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular stress response, DNA repair, and metabolism, all of which are central to the aging process. nih.govjscimedcentral.com For instance, SIRT1 and SIRT6 are known to be recruited to sites of DNA damage and are involved in maintaining genomic stability, a key factor in preventing age-related decline. nih.gov While a direct regulatory link between tyrosine metabolism and specific sirtuins in the context of lifespan extension is still an active area of research, the influence of metabolic pathways on sirtuin activity is well-established. nih.govresearchgate.net

| Model Organism | Intervention | Key Finding | Observed Effect on Lifespan | Reference |

|---|---|---|---|---|

| Drosophila melanogaster | Neuronal-specific RNAi downregulation of Tyrosine Aminotransferase (TAT) | Reduced degradation of tyrosine in the nervous system. | Up to 18% increase in mean lifespan. | elifesciences.orgnih.gov |

| Drosophila melanogaster | Whole-body downregulation of tyrosine degradation pathway enzymes | Alters metabolites associated with increased lifespan. | Significant lifespan extension. | harvard.edu |

| Drosophila melanogaster | Dietary supplementation with tyrosine | Increased availability of tyrosine. | Increased lifespan in wild-type flies. | harvard.edu |

| Drosophila melanogaster | Low-tyrosine diet | Reduced dietary intake of tyrosine. | Longer lifespan in female flies. | riken.jp |

| Caenorhabditis elegans | Mutations impairing tyrosine aminotransferase activity | Leads to elevated internal tyrosine levels. | Increased longevity. | plos.org |

Analytical Methodologies for Tyrosinal Detection and Quantification

Chromatographic Techniques for Tyrosinal Analysis

Chromatography plays a vital role in separating tyrosinal from complex matrices before detection and quantification. Various chromatographic modes can be employed depending on the sample complexity and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Methods for Tyrosinal

HPLC is a widely used technique for the analysis of polar and semi-polar compounds like amino acids and small peptides, making it suitable for tyrosinal. Reversed-phase HPLC is commonly employed for separating tyrosine and its derivatives. Methods for analyzing tyrosine often involve reversed-phase chromatography, sometimes with ion-pairing reagents, or hydrophilic interaction chromatography (HILIC) for retaining underivatized amino acids helixchrom.com. Mixed-mode HPLC columns, combining reversed-phase and cation-exchange mechanisms, have also been shown to provide efficient separation of amino acids like tyrosine helixchrom.com. These approaches can potentially be adapted for tyrosinal, considering its polar nature and potential charge depending on the mobile phase pH.

HPLC has been used in the purification of peptides containing tyrosinal moieties, such as staccopin P2 (H-valyl-valyl-valyl-valyl-tyrosinal) tandfonline.com. In one purification procedure, a Cosmosil packed column (10CI8) was used with a linear gradient of acetonitrile (B52724) containing 0.1% trifluoroacetic acid tandfonline.com. This demonstrates the applicability of reversed-phase HPLC for separating tyrosinal-containing compounds.

Gas Chromatography (GC) Applications for Tyrosinal

Gas chromatography is typically applied to volatile or semi-volatile compounds. While tyrosinal itself might require derivatization to enhance volatility and thermal stability for GC analysis, GC-MS has been used in metabolite profiling studies where tyrosinal was detected rsc.org. GC-MS has also been employed in the analysis of tyrosine degradation products nih.govechemi.com. Predicted GC-MS spectra for tyrosinal are available, suggesting the potential for this technique, likely with appropriate derivatization drugbank.comdrugbank.com.

Chiral Separation of Tyrosinal Enantiomers

Tyrosinal, possessing a chiral center, exists as enantiomers (L- and D-forms). The biological activity of chiral molecules often differs significantly between enantiomers, necessitating methods for their separation and individual quantification. Chiral stationary phases (CSPs) in HPLC are specifically designed for separating optical isomers capes.gov.br. CSPs derived from tyrosine have been developed and utilized for the chiral separation of various racemates, including amino acid derivatives capes.gov.br. Capillary electrophoresis (CE) with chiral selectors, such as 2-hydroxypropyl-β-cyclodextrin, has also been successfully applied to the chiral separation of β-alanyl-tyrosine and its derivatives nih.gov. These chiral separation techniques developed for tyrosine and related compounds are potentially applicable to the enantiomeric separation of tyrosinal.

Sample Preparation Strategies for Tyrosinal in Biological Matrices (e.g., cell lysates, media, tissue homogenates from model organisms)

Analyzing tyrosinal in biological matrices presents challenges due to the complexity of the matrix, which can contain interfering substances like proteins, lipids, and salts. Effective sample preparation is crucial to isolate and concentrate the analyte while removing interfering components. Common strategies for preparing biological samples for chromatographic and mass spectrometric analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govchromatographyonline.comresearchgate.net.

Protein precipitation, often using organic solvents like methanol (B129727) or acetonitrile, is a simple and rapid method to remove large proteins from samples like plasma or urine nih.govchromatographyonline.com. SPE is a more selective technique that uses a solid packing material to retain the analyte while washing away impurities, offering enhanced purification and reduced matrix effects nih.govchromatographyonline.com. SPE has been successfully used for the analysis of tyrosine and nitrotyrosine in plant cell extracts nih.gov. These techniques, widely applied to small molecules and amino acids in biological samples, can be adapted for the extraction of tyrosinal from matrices such as cell lysates, culture media, or tissue homogenates from model organisms. The specific method chosen would depend on the properties of tyrosinal and the nature of the biological matrix.

Mass Spectrometry (MS) for Tyrosinal Characterization and Quantification

Mass spectrometry provides highly sensitive and selective detection and structural characterization capabilities essential for tyrosinal analysis. It is often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tyrosinal Profiling

LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This combination is particularly useful for analyzing complex biological samples. LC-MS and LC-MS/MS are widely used for the quantification of amino acids like phenylalanine and tyrosine in biological fluids such as blood and serum springernature.comrsc.org.

LC-MS/MS has been employed to measure the metabolic stability of peptide aldehydes, including those structurally related to tyrosinal derivatives, in biological matrices like microsomes psu.edu. The ability of LC-MS/MS to provide both molecular weight information and characteristic fragmentation patterns is invaluable for confirming the identity and quantifying tyrosinal even in the presence of isobaric interferences. Predicted LC-MS/MS spectra for tyrosinal are available, aiding in the development of targeted LC-MS/MS methods drugbank.commimedb.org. LC-MS has also been used to confirm the presence of tyrosine and phenylalanine in biological samples rsc.org.

Tandem Mass Spectrometry (MS/MS) for Tyrosinal Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of chemical compounds, including Tyrosinal. This method involves the fragmentation of a selected precursor ion and the subsequent analysis of the resulting fragment ions nih.govmdpi.comunt.edu. The fragmentation pattern is characteristic of the molecule's structure, providing valuable information for identification and structural confirmation beyond basic molecular weight determination. High-resolution mass spectrometers, such as Q-ToF instruments coupled with electrospray ionization (ESI), are commonly used for structural elucidation via MS/MS, allowing for accurate mass measurements of both the parent ion and its fragments currenta.de. The ability to generate sum formulas for fragments further aids in piecing together the molecular structure currenta.de.

While specific detailed MS/MS fragmentation data solely for Tyrosinal (PubChem CID 445993 or the protonated form CID 134716589) is not extensively detailed in the search results, the principles of MS/MS for structural elucidation of similar amino acid-related compounds like tyrosine are well-established. For example, the MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode show characteristic losses corresponding to parts of the molecule, such as the loss of COOH and NH2 groups, yielding fragment ions at specific m/z values researchgate.net. Applying these principles to Tyrosinal, which is structurally related to tyrosine but contains an aldehyde group instead of a carboxylic acid, would involve analyzing its fragmentation pattern to identify characteristic neutral losses and fragment ions corresponding to the cleavage of specific bonds within the molecule. Predicted LC-MS/MS spectra for L-tyrosinal are available in databases, providing theoretical fragmentation patterns that can be used as a guide for experimental analysis mimedb.org.

Quantitative Analysis of Tyrosinal using Isotope-Dilution Mass Spectrometry

Isotope-Dilution Mass Spectrometry (IDMS) is considered a reference technique for quantitative analysis due to its high accuracy and precision, achieved through the use of isotopically labeled internal standards d-nb.inforesearchgate.net. In IDMS, a known amount of a stable isotope-labeled analog of the analyte (Tyrosinal in this case) is added to the sample. This internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, compensating for potential variations and losses researchgate.net. The ratio of the analyte to the labeled internal standard is then measured by mass spectrometry, allowing for accurate quantification.

While the search results did not yield specific studies on the quantitative analysis of Tyrosinal using IDMS, the technique is widely applied for the quantification of various compounds, including modified tyrosines and tyrosine kinase inhibitors, in complex biological matrices like urine and plasma nih.govnih.gov. For instance, IDMS coupled with LC/MS/MS has been used to quantify oxidized tyrosines in human urine, employing stable isotope-labeled internal standards for accurate measurements nih.gov. The application of IDMS to Tyrosinal would involve synthesizing or obtaining a stable isotope-labeled version of Tyrosinal, spiking it into samples, and then analyzing the samples by MS, typically coupled with liquid chromatography (LC-MS), monitoring specific mass transitions for both Tyrosinal and its labeled analog. The ratio of the peak areas or intensities would then be used to determine the concentration of Tyrosinal in the original sample.

Metabolite Identification of Tyrosinal Biotransformation Products

The identification of Tyrosinal biotransformation products is crucial for understanding its metabolic fate in biological systems. Biotransformation can involve various enzymatic reactions, leading to the formation of metabolites with altered structures. Mass spectrometry, particularly high-resolution MS and MS/MS, plays a key role in the identification of these metabolites. ljmu.ac.uknih.gov. By analyzing biological samples (e.g., urine, serum) using LC-MS or GC-MS, potential metabolites can be detected based on their unique mass-to-charge ratios and retention times. ljmu.ac.uk. Subsequent MS/MS analysis of these potential metabolites provides fragmentation patterns that can be used to elucidate their structures. ljmu.ac.uknih.gov.

Research on the biotransformation of related compounds like tyrosine has revealed various phase 1 and phase 2 metabolites, including hydrated products, glucuronide, and N-acetyl conjugates nih.govnih.govresearchgate.net. While direct studies on Tyrosinal biotransformation products were not found, the methodologies applied to tyrosine metabolism can be extended to Tyrosinal. This would involve comparing the mass spectra and fragmentation patterns of unknown compounds in biological samples with predicted or synthesized standards of potential Tyrosinal metabolites. In silico fragmentation modeling tools can also assist in proposing structures for newly identified biotransformation products based on their MS/MS data ljmu.ac.uk.

Spectroscopic Approaches for Tyrosinal Research

Spectroscopic techniques provide complementary information to mass spectrometry for the characterization and analysis of Tyrosinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tyrosinal Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure and conformation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types, numbers, and connectivity of atoms in a molecule. researchgate.net. Both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used for comprehensive structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tyrosinal Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a substance. This technique is useful for detecting compounds with chromophores, such as aromatic rings, which absorb UV light. d-nb.infonih.gov. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for qualitative identification and quantitative analysis.

Tyrosinal, containing a phenolic ring similar to tyrosine, is expected to exhibit UV absorption. Tyrosine itself shows characteristic UV absorption bands, notably around 275 nm, which are influenced by the ionization state of the phenolic hydroxyl group and the surrounding environment d-nb.infonih.govnih.gov. Changes in pH, for instance, can lead to a red shift and increased intensity of the absorbance peaks due to the ionization of the phenol (B47542) nih.gov. UV-Vis spectroscopy can be used for the detection of Tyrosinal by monitoring absorbance at its characteristic λmax. Quantitative analysis can be performed by measuring the absorbance at a specific wavelength and using the Beer-Lambert Law, provided the molar absorptivity is known. UV-Vis spectrophotometers are commonly used for enzyme activity assays involving tyrosine derivatives, demonstrating the applicability of the technique in related biochemical studies perkinelmer.com.

Infrared (IR) and Raman Spectroscopy for Tyrosinal Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light resulting from these vibrations. nih.govrruff.inforsc.orgcompoundchem.com. Both techniques produce a spectrum of peaks at specific wavenumbers, which is often referred to as a molecular fingerprint, unique to each compound.

For Tyrosinal, IR and Raman spectroscopy can be used to identify characteristic functional groups such as the aldehyde C=O stretch, the N-H stretches of the amino group, the O-H stretch of the phenolic hydroxyl group, and the C=C stretches of the aromatic ring. Studies on L-tyrosine have shown characteristic IR and Raman bands corresponding to its functional groups and the vibrations of the aromatic ring researchgate.netresearchgate.net. For example, the phenolic C-O stretch appears around 1235 cm⁻¹ in both IR and Raman spectra of L-tyrosine, and peaks related to C=O vibrations are also observed researchgate.net. The aromatic ring vibrations in tyrosine also give rise to characteristic bands in the Raman spectrum, including a doublet near 850 and 830 cm⁻¹, which can be sensitive to hydrogen bonding environments researchgate.netnih.gov. Applying these techniques to Tyrosinal would allow for the identification of its key functional groups and provide a unique vibrational fingerprint that can be used for identification and comparison with reference spectra.

Circular Dichroism (CD) Spectroscopy for Tyrosinal Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational properties of chiral molecules, particularly biomolecules like proteins and peptides photophysics.com. It measures the differential absorption of left and right circularly polarized light by a substance. Chromophores within a chiral molecule or in a chiral environment will exhibit a CD signal. Aromatic amino acids, such as tyrosine, possess chromophores that contribute to CD spectra, particularly in the near-UV region (250-300 nm), providing information about their local environment and conformation within a molecule nih.govresearchgate.netnih.gov.

Tyrosinal, being an aldehyde derivative of tyrosine, contains the same aromatic chromophore present in tyrosine. If Tyrosinal is chiral, it would be expected to exhibit a CD spectrum in the near-UV region due to the tyrosine-derived chromophore. Changes in the conformation or environment of the Tyrosinal molecule could potentially be monitored by observing alterations in its CD spectrum. While CD has been used to study the conformation of peptides containing tyrosine residues nih.govnih.gov, and one source mentions tyrosinal in the context of CD thieme-connect.de, detailed research findings specifically on the conformational studies of isolated Tyrosinal using CD spectroscopy were not extensively found in the consulted literature. However, based on the principles of CD and the structural features of Tyrosinal, this technique holds potential for investigating its conformation, especially if it exists in different structural states or interacts with other chiral molecules.

Fluorescence and Imaging Techniques for Tyrosinal Localization

Fluorescence and imaging techniques offer sensitive methods for detecting and visualizing molecules in various environments, including biological systems. These techniques typically rely on the intrinsic fluorescence of a molecule or the use of fluorescent probes that specifically bind to the molecule of interest.

Development of Fluorescent Tyrosinal Probes

The development of fluorescent probes involves designing molecules that emit light upon excitation and can selectively interact with a target analyte. Fluorescent probes have been developed for detecting enzyme activity, such as tyrosinase nih.govnih.gov, and for sensing specific molecules like biothiols mdpi.com. These probes often undergo a change in fluorescence intensity or wavelength upon binding to or reacting with their target, allowing for sensitive detection.

For Tyrosinal, the development of specific fluorescent probes would be crucial for its sensitive detection and localization, particularly in complex matrices or biological samples. Such probes would need to be designed to selectively recognize and bind to Tyrosinal, ideally with a resulting change in fluorescence properties. While fluorescent probes for detecting tyrosinase activity (an enzyme involved in tyrosine metabolism) exist nih.govnih.gov, and fluorescent labeling is a general method for tracking molecules thermofisher.com, specific research detailing the development and characterization of fluorescent probes designed solely for the direct detection of Tyrosinal was not prominently found in the available search results. The successful development of such probes would significantly enhance the ability to study Tyrosinal's distribution and behavior.

Confocal Microscopy for Tyrosinal Subcellular Localization

Confocal microscopy is an advanced fluorescence imaging technique that provides high-resolution images of biological samples by excluding out-of-focus light scian.clptglab.com. This optical sectioning capability makes it particularly well-suited for determining the subcellular localization of fluorescently labeled molecules within cells scian.clbiorxiv.org. By using fluorescent probes or intrinsic fluorescence, confocal microscopy can visualize the distribution of a molecule in different cellular compartments.

To study the subcellular localization of Tyrosinal using confocal microscopy, a fluorescently labeled form of Tyrosinal or a specific fluorescent probe for Tyrosinal would be required. Confocal microscopy has been used to visualize the localization of molecules like tyrosine nitrated proteins nih.gov and to study the distribution of fluorescently labeled entities within cells scian.clptglab.com. While the technique is highly applicable for subcellular localization studies of fluorescent molecules, specific studies reporting the use of confocal microscopy to determine the subcellular localization of Tyrosinal were not identified in the provided search results. Its application would be contingent upon the availability of a suitable fluorescent method for labeling or detecting Tyrosinal within cells.

Flow Cytometry for Tyrosinal Uptake Studies in Cells

Flow cytometry is a powerful technique for analyzing the properties of individual cells in a population, including their fluorescence characteristics thermofisher.comwilhelm-lab.com. It is widely used in cellular uptake studies to quantify the amount of a fluorescent substance internalized by cells wilhelm-lab.comresearchgate.netcea.fr. Cells are passed through a laser beam, and scattered and emitted light are detected, providing information about cell size, granularity, and fluorescence intensity.

For studying the cellular uptake of Tyrosinal, flow cytometry could be employed if Tyrosinal is intrinsically fluorescent or can be labeled with a fluorophore. The technique allows for the quantitative assessment of how much Tyrosinal is taken up by a population of cells and can potentially differentiate between different cell types based on uptake levels wilhelm-lab.comcea.fr. While flow cytometry is a standard method for such investigations thermofisher.comwilhelm-lab.comresearchgate.netcea.fr, and Tyrosinal was mentioned in a context related to cellular uptake researchgate.net, specific detailed studies on the cellular uptake of Tyrosinal quantified by flow cytometry were not found in the search results. The application of flow cytometry would provide valuable data on the rate and extent of Tyrosinal internalization by cells.

Electrochemical and Biosensor Applications for Tyrosinal

Electrochemical methods, such as voltammetry and amperometry, are analytical techniques that measure the electrical properties of a solution as a function of applied potential or current. These methods are suitable for detecting and quantifying electroactive species, which are molecules that can undergo electron transfer reactions.

Voltammetric and Amperometric Detection of Tyrosinal

Voltammetry and amperometry have been extensively used for the detection and quantification of electroactive amino acids like tyrosine researchgate.netresearchgate.netnih.govbiointerfaceresearch.comcapes.gov.brresearchgate.netrsc.org. These methods often involve the use of modified electrodes to enhance sensitivity and selectivity. Tyrosine, possessing a phenolic hydroxyl group, is electrochemically oxidizable, which allows for its detection using these techniques researchgate.netresearchgate.netnih.govbiointerfaceresearch.comcapes.gov.brresearchgate.netrsc.org.

Based on the available scientific literature, detailed information specifically on the development of enzymatic biosensors and nanomaterial-enhanced sensors for the detection and quantification of Tyrosinal is limited. Research in this area appears to be nascent or not extensively documented in the publicly accessible sources consulted.

Tyrosinal is an aldehyde derivative of the amino acid Tyrosine. While analytical methodologies for the detection and quantification of Tyrosine are well-established and include various techniques such as chromatography (LC-MS, HPLC), spectrophotometry, and electrochemical methods utilizing biosensors and nanomaterials, these methods are primarily developed and characterized for Tyrosine itself.

The PubChem database lists Tyrosinal with CID 445993 and its protonated form, L-tyrosinal(1+), with CID 134716589. nih.gov, uni.lu, metabolomicsworkbench.org Another related compound, N-(benzyloxycarbonyl)-phenylalanyl-tyrosinal, a dipeptide containing a modified tyrosinal, is also listed (CID 101290). ctdbase.org, uni-freiburg.de

While the principles behind enzymatic biosensors and the signal enhancement capabilities of nanomaterials are broadly applicable to the detection of various analytes, specific research detailing their application solely for Tyrosinal detection was not found in the provided search results. Studies discussing enzymatic biosensors and nanomaterial-enhanced sensors in the context of related compounds, such as Tyrosine, highlight the potential of these technologies for sensitive and selective detection. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.netrsc.orgnih.govnih.govresearchgate.netmdpi.com However, extrapolating these findings directly to Tyrosinal without specific research data is not scientifically rigorous.

Therefore, a detailed article focusing solely on the development and research findings of enzymatic biosensors and nanomaterial-enhanced sensors for Tyrosinal cannot be generated based on the currently available information.

Computational and Theoretical Studies on Tyrosinal

Molecular Docking and Virtual Screening of Tyrosinal Interactions

Molecular docking and virtual screening are computational techniques used to predict the binding orientation (pose) and affinity of small molecules (ligands) to a macromolecular target, typically a protein. These methods are widely applied in drug discovery to identify potential lead compounds or understand the nature of molecular recognition.

Ligand-Based and Structure-Based Virtual Screening for Tyrosinal Targets

Virtual screening approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening relies on the knowledge of known active molecules and uses their properties (e.g., pharmacophores, molecular shape) to search databases for similar compounds. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target to dock molecules from a database into the binding site and estimate their binding affinity.

While extensive research specifically detailing large-scale ligand-based or structure-based virtual screening campaigns solely focused on identifying novel targets for Tyrosinal is not prominently available in the provided search results, the compound has been included in studies screening for inhibitors of specific proteins. For instance, Tyrosinal was among the tyrosine-containing pharmaceuticals investigated for their potential to inhibit SARS-CoV-2 3CLpro and NSP16 using docking studies mdpi.comresearchgate.net. This indicates its inclusion in targeted virtual screening efforts against particular protein targets.

Prediction of Tyrosinal Binding Sites and Affinities

Predicting the specific binding sites and quantifying the binding affinity are key outputs of molecular docking studies. For Tyrosinal, research has explored its potential interactions with SARS-CoV-2 proteins 3CLpro and NSP16. Molecular docking studies predicted that tyrosine-containing pharmaceuticals, including Tyrosinal, showed contact with the active site pockets of these proteins. mdpi.comresearchgate.net.

Specifically, in docking studies with SARS-CoV-2 3CLpro, Tyrosinal, along with phenylalanine and hydroxyamphetamine, did not dock to the active site pocket mdpi.com. However, other tyrosine-containing compounds in the same study showed varying binding affinities to both 3CLpro and NSP16 mdpi.comresearchgate.net. The binding affinity scores for the tested tyrosine-containing pharmaceuticals ranged from -5.8 to -4.9 kcal/mol for 3CLpro and -6.3 to -4.8 kcal/mol for NSP16 mdpi.comresearchgate.net. While Tyrosinal itself was noted as not docking to the 3CLpro active site in this particular study, the investigation into other tyrosine-containing compounds provides context for the types of interactions and affinities observed within this class of molecules against these targets mdpi.com.

The study on SARS-CoV-2 proteins provides some specific data points regarding the predicted interactions of related compounds, which can inform potential behaviors of Tyrosinal or its analogs.

Molecular Dynamics (MD) Simulations of Tyrosinal Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior of molecules, including conformational changes, protein-ligand interactions, and the stability of molecular complexes.

Conformational Dynamics of Tyrosinal in Solution

Studying the conformational dynamics of a small molecule like Tyrosinal in solution using MD simulations can provide insights into its flexibility and the range of shapes it can adopt. This is important for understanding how it might interact with different biological targets.

Tyrosinal-Protein Complex Stability and Dynamics

MD simulations are crucial for evaluating the stability of ligand-protein complexes and understanding the dynamic nature of their interactions over time. This goes beyond the static snapshot provided by molecular docking.

In the context of SARS-CoV-2 proteins, MD simulations were performed for some of the tyrosine-containing pharmaceuticals that showed promising docking results mdpi.comresearchgate.net. While Tyrosinal itself did not dock to 3CLpro in the initial docking, the study performed 100-ns MD simulations which confirmed the stability of complexes formed by other tyrosine-containing compounds (carbidopa and N-acetyl tyrosine) with NSP16, and N-acetyl tyrosine with 3CLpro mdpi.comresearchgate.net. This demonstrates the application of MD simulations to assess the stability of complexes involving tyrosine-containing molecules and viral proteins. Although direct MD simulation data for a Tyrosinal-protein complex was not explicitly presented for a stable interaction in the provided results, the methodology applied to related compounds highlights how MD simulations would be used to study the stability and dynamics of Tyrosinal in complex with a target protein if a favorable interaction is predicted by docking.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tyrosinal | 445993 |

| L-tyrosinal | 134716589 |

| N-acetyl tyrosine | 778 |

| Carbidopa | 34385 |

| Phenylalanine | 614 |

| Hydroxyamphetamine | 7810 |

| SARS-CoV-2 3CLpro | Not Applicable (Protein) |

| SARS-CoV-2 NSP16 | Not Applicable (Protein) |

Interactive Data Table: Predicted Binding Affinities of Tyrosine-Containing Pharmaceuticals to SARS-CoV-2 Proteins

Based on the findings in mdpi.comresearchgate.net, the following table summarizes the range of predicted binding affinities for tyrosine-containing pharmaceuticals (a class that includes Tyrosinal) to SARS-CoV-2 proteins 3CLpro and NSP16. Note that specific values for Tyrosinal itself were not provided for a successful docking pose in this particular study on 3CLpro.

| Target Protein | Predicted Binding Affinity Range (kcal/mol) |

| SARS-CoV-2 3CLpro | -5.8 to -4.9 |

| SARS-CoV-2 NSP16 | -6.3 to -4.8 |

Note: This table presents the range of affinities observed for a set of tyrosine-containing pharmaceuticals, not specific values solely for Tyrosinal, as per the available data.

Simulation of Tyrosinal Membrane Permeation